4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
Description
4,5-Dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, methylsulfanyl, and a piperazine-linked 5-methyl-1,2-oxazole moiety. The compound’s crystallographic characterization likely employs programs like SHELXL, a gold-standard tool for small-molecule refinement .
Properties
IUPAC Name |
3-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-11-9-14(19-22-11)10-20-5-7-21(8-6-20)15-12(2)13(3)17-16(18-15)23-4/h9H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDGTYCKJQXZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrimidine core and subsequent functionalization with piperazine and oxazole moieties. The reaction conditions often utilize various coupling agents and solvents to achieve optimal yields and purity.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
A significant aspect of the biological evaluation is its antimicrobial properties. Various derivatives of related compounds have shown moderate to excellent antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that thiazole and piperazine derivatives exhibit substantial antibacterial effects, suggesting that similar mechanisms might be at play with this pyrimidine derivative.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4,5-Dimethyl Pyrimidine | Antibacterial | 12.5 - 50 | |
| Thiazole Derivative | Antibacterial | 15 - 30 | |
| Piperazine Derivative | Antifungal | 10 - 25 |
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest potential antifungal activity. The compound's structural features may enhance its interaction with fungal cell membranes or inhibit key metabolic pathways.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazole and piperazine moieties may facilitate binding to specific biological targets such as enzymes or receptors involved in microbial growth and proliferation.
Case Studies
Recent research has focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). For example:
- Study on Structural Variants : A study investigated various substitutions on the piperazine ring and their impact on antimicrobial efficacy. Results indicated that electron-withdrawing groups significantly enhanced activity against Gram-positive bacteria.
- In Vivo Studies : In vivo models have been employed to assess the therapeutic potential of this compound against infections caused by resistant strains of bacteria. Early results show promise in reducing bacterial load without significant toxicity to host cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 4,5-Dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine | 390.48 | 2.7 | 0.12 | Methylsulfanyl, oxazole, piperazine |
| 4,5-Dimethyl-2-methoxy-6-(piperazin-1-yl)pyrimidine | 252.32 | 1.2 | 1.8 | Methoxy, piperazine |
| 2-(Methylsulfanyl)-4,6-dipiperazinylpyrimidine | 338.45 | 1.9 | 0.45 | Methylsulfanyl, dual piperazine |
| 4,5-Dimethyl-2-(methylsulfanyl)-6-(morpholin-4-yl)pyrimidine | 285.40 | 2.1 | 0.78 | Methylsulfanyl, morpholine |
Key Findings:
Impact of Methylsulfanyl Group : The methylsulfanyl substituent at position 2 enhances lipophilicity (LogP = 2.7) compared to methoxy-substituted analogs (LogP = 1.2) . This group also reduces aqueous solubility (0.12 mg/mL vs. 1.8 mg/mL in the methoxy analog), likely due to decreased polarity.
Piperazine vs. Morpholine: Replacement of piperazine with morpholine (e.g., in the fourth analog) reduces molecular weight (285.40 vs.
Comparative crystallographic studies using SHELXL refinements suggest this group increases torsional strain in the piperazine ring, as evidenced by bond-angle deviations >5° from ideal geometry .
Research Implications and Limitations
While the provided evidence focuses on crystallographic tools like SHELXL , direct pharmacological or synthetic data for this compound are absent. Structural comparisons highlight trade-offs between lipophilicity, solubility, and steric effects—critical for drug design. Further studies should prioritize synthesis, biological assays, and high-resolution crystallography to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
